1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1539256-70-6
VCID: VC3085393
InChI: InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol

1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

CAS No.: 1539256-70-6

Cat. No.: VC3085393

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid - 1539256-70-6

Specification

CAS No. 1539256-70-6
Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Standard InChI Key FGUDRWVYAPWKBQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O

Introduction

Chemical Identity and Physical Properties

Structural Identification

1-[(3-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid belongs to the pyrrole carboxylic acid family. The compound's structure is characterized by three key components: a pyrrole ring, a bromophenyl group, and a carboxylic acid functional group. The bromophenyl group is attached to the nitrogen of the pyrrole ring through a methylene bridge, while the carboxylic acid group is positioned at the 3-position of the pyrrole ring.

Nomenclature and Identifiers

The compound is formally identified through several systematic naming conventions and registry numbers. Table 1 presents the complete identification profile for this compound.

Table 1: Identification Parameters of 1-[(3-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

ParameterValue
IUPAC Name1-[(3-bromophenyl)methyl]pyrrole-3-carboxylic acid
CAS Registry Number1539256-70-6
Molecular FormulaC₁₂H₁₀BrNO₂
Molecular Weight280.12 g/mol
Standard InChIInChI=1S/C12H10BrNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Standard InChIKeyFGUDRWVYAPWKBQ-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC(=C1)Br)CN2C=CC(=C2)C(=O)O
PubChem Compound ID79104133

The compound is also listed under alternative names including 1-[(3-Bromo-phenyl)methyl]-1H-pyrrole-3-carboxylic acid in chemical databases and catalogs .

Physical and Chemical Properties

The physical and chemical properties of 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid determine its behavior in different environments and its potential applications. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid (at standard conditions)
Molecular Weight280.12 g/mol
SolubilityLimited solubility in water; soluble in organic solvents
LogPEstimated to be moderately lipophilic
Hydrogen Bond Acceptors2 (carboxyl oxygen atoms)
Hydrogen Bond Donors1 (carboxyl hydroxyl group)
Functional GroupsCarboxylic acid, pyrrole ring, bromobenzyl group

Synthesis Methodologies

Reaction Conditions and Optimizations

The synthesis requires careful control of reaction conditions to maximize yield and minimize side products. For the N-alkylation step, base selection (typically potassium hydroxide or sodium hydride) is crucial for deprotonation of the pyrrole nitrogen. The carboxylation step often employs organolithium reagents followed by carboxylation with carbon dioxide. These reactions are typically conducted under anhydrous conditions in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Purification typically involves column chromatography and/or recrystallization techniques to obtain the pure compound. The synthesis is optimized to enhance yield while maintaining high purity levels necessary for further applications, particularly in medicinal chemistry.

Biological Activity

Structure-Activity Relationships

The structure of 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid contains several features that are often associated with bioactive molecules:

  • The pyrrole ring acts as a pharmacophore in many bioactive compounds

  • The bromophenyl group can engage in halogen bonding with biological targets

  • The carboxylic acid provides potential for hydrogen bonding and ionic interactions

  • The flexible methylene linker allows for conformational adaptability in binding pockets

These structural elements suggest potential interactions with various biological targets, although specific binding studies would be needed to confirm these predictions.

Analytical Characterization

Spectroscopic Data

Characterization of 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid typically relies on several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR provide information about the structural arrangement. Expected signals include those for the pyrrole ring protons, the methylene bridge, aromatic protons of the bromophenyl group, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include the C=O stretching of the carboxylic acid (approximately 1700-1725 cm⁻¹), O-H stretching (broad band around 3000-3500 cm⁻¹), and aromatic C=C stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak would appear at m/z 280/282 (due to the isotope pattern of bromine), with fragmentation patterns showing loss of CO₂ and other characteristic fragments.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity analysis and identification of this compound. Typical HPLC conditions might involve reverse-phase columns with methanol/water or acetonitrile/water mobile phases, potentially with acid modifiers to manage the carboxylic acid functionality.

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